molecular formula C69H124N22O19 B599692 NTR 368

NTR 368

Cat. No.: B599692
M. Wt: 1565.9 g/mol
InChI Key: ZUALDXYFESKMAR-SMVIZIMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of Acetyl-Alanyl-Threonyl-Leucyl-Aspartyl-Alanyl-Leucyl-Leucyl-Alanyl-Alanyl-Leucyl-Arginyl-Arginyl-Isoleucyl-Glutamine Amide emerged from comprehensive investigations into the p75 neurotrophin receptor structure and function during the 1990s. The foundational work was published in FEBS Letters in 1997 by Hileman and colleagues, who conducted detailed nuclear magnetic resonance studies to elucidate the structural properties of cytoplasmic peptide fragments from the neurotrophin receptor. This seminal research demonstrated that the wild-type peptide fragment corresponding to residues 368-381 of the p75 neurotrophin receptor possessed distinct biological activities, particularly in inducing apoptosis and adopting specific conformational states.

The research team's investigation revealed that this particular peptide fragment exhibited remarkable structural plasticity, adopting a helical conformation when oriented parallel to the surface of lipid micelles. Importantly, their studies included comparative analysis with variant forms of the peptide, demonstrating that structural integrity was directly linked to biological function. Variant forms that adopted non-helical conformations in the presence of lipid showed no apoptotic activity, establishing a clear structure-function relationship that would prove fundamental to subsequent research applications.

The development of this peptide as a research tool coincided with growing interest in understanding the dual nature of neurotrophin receptor signaling, where the same receptor system could mediate both survival and death signals depending on cellular context. The p75 neurotrophin receptor had been recognized as a member of the tumor necrosis factor receptor superfamily, and researchers were actively investigating how different regions of the receptor contributed to these opposing cellular outcomes.

Nomenclature and Chemical Identification

Acetyl-Alanyl-Threonyl-Leucyl-Aspartyl-Alanyl-Leucyl-Leucyl-Alanyl-Alanyl-Leucyl-Arginyl-Arginyl-Isoleucyl-Glutamine Amide is systematically identified through multiple nomenclature systems that reflect both its chemical structure and biological origin. The compound is registered under Chemical Abstracts Service number 197230-90-3, providing a unique identifier for chemical databases and regulatory documentation.

Chemical Property Value
Molecular Formula C₆₉H₁₂₄N₂₂O₁₉
Molecular Weight 1565.85-1565.87 daltons
Chemical Abstracts Service Number 197230-90-3
Sequence Length 14 amino acids
Terminal Modifications N-terminal acetylation, C-terminal amidation

The systematic chemical name reflects the complete amino acid sequence with appropriate terminal modifications. The N-terminal alanine residue bears an acetyl modification (Ala-1 = N-terminal Ac), while the C-terminal glutamine is present as an amide (Gln-14 = C-terminal amide). This specific modification pattern is crucial for the peptide's biological activity and structural stability.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALDXYFESKMAR-SMVIZIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H124N22O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1565.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

  • Resin Type : A Rink amide resin is typically employed to ensure C-terminal amidation, critical for the peptide’s biological activity.

  • Loading Capacity : Resins with a loading capacity of 0.2–0.5 mmol/g are preferred to balance reaction efficiency and steric hindrance.

Sequential Amino Acid Coupling

The peptide sequence is assembled from the C- to N-terminus using automated peptide synthesizers (e.g., Shimadzu PSSM-8). Key parameters include:

ParameterSpecification
Coupling ReagentsPyBOP (10 equiv), HOBt (10 equiv)
BaseNN-methylmorpholine (7.5 equiv)
SolventDimethylformamide (DMF)
Fmoc Deprotection20% piperidine in DMF
Coupling Time30–60 minutes per residue
  • Aspartic Acid Handling : The Asp residue at position 4 is incorporated using Fmoc-L-Asp(OtBu)-OH to prevent side-chain cyclization.

  • Arginine Protection : Dual protection with Pmc or Pbf groups is critical to avoid guanidinium side reactions during synthesis.

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail:

ComponentProportionRole
TFA90%Cleaves peptide from resin
1,2-Ethanedithiol5%Scavenges carbocations
Thioanisole5%Prevents alkylation side reactions
  • Reaction Conditions : 2–4 hours at room temperature.

  • Yield : Typically 70–85%, depending on sequence length and complexity.

Purification by Reversed-Phase HPLC

Crude peptide is purified using preparative RP-HPLC under the following conditions:

ParameterSpecification
ColumnC18 (Capcell Pak, 30 × 250 mm)
Mobile Phase0.1% TFA in H₂O (A) / 0.1% TFA in acetonitrile (B)
Gradient20% B to 50% B over 60 minutes
Flow Rate3.0 mL/min
DetectionUV at 215 nm
  • Purity Threshold : >95% as confirmed by analytical HPLC.

  • Challenges : The hydrophobic Leu-rich sequence (positions 5–9) necessitates gradient optimization to resolve closely eluting impurities.

Characterization by Mass Spectrometry

MALDI-TOF mass spectrometry is employed for molecular weight verification:

ParameterSpecification
Matrixα-cyano-4-hydroxycinnamic acid (CHCA)
Ion ModePositive-ion reflection
Acceleration Voltage20 kV
CalibrationExternal (Peptide calibration mix)
  • Observed Mass : 1565.86 Da matches the theoretical mass within 0.1% error.

  • Fragmentation Analysis : MS/MS confirms sequence integrity, particularly at Asp4 and Arg11–12 junctions.

Synthesis Challenges and Optimization

Aggregation and Solubility Issues

  • Problem : The Leu-Ala-Ala-Leu segment (residues 7–10) promotes β-sheet formation, leading to poor solvation.

  • Solution : Incorporate pseudoproline dipeptides (e.g., Ala-Leu as Thr-Pro dipeptide) to disrupt secondary structures.

Arginine Coupling Efficiency

  • Problem : Low reactivity of Arg due to steric hindrance from protecting groups.

  • Solution : Extend coupling times to 90 minutes and use 1:1 DMF:DCM as solvent .

Scientific Research Applications

Scientific Research Applications

  • Neurobiology
    • The peptide is involved in neurotrophic signaling pathways, which are critical for the survival and differentiation of neurons. It mimics neurotrophins, which are essential for neuronal development and plasticity.
  • Drug Development
    • Case Study : A study demonstrated that peptides similar to AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 can enhance neuronal survival in models of neurodegenerative diseases. The peptide's ability to activate neurotrophin receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
  • Protein Engineering
    • The incorporation of this peptide into recombinant proteins allows researchers to study protein interactions and dynamics. Its sequence can be used to design proteins with enhanced stability or altered functional properties, which is valuable in synthetic biology .
  • Molecular Dynamics Simulations
    • Researchers have utilized molecular dynamics simulations to study the conformational flexibility of peptides like AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2. These studies help understand how variations in peptide structure can influence biological activity and interaction with other biomolecules .
  • Neuronal Survival Enhancement
    • In a controlled laboratory study, the administration of AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 was shown to significantly improve neuronal survival rates in cultures exposed to neurotoxic agents. This suggests its potential as a protective agent against neuronal damage .
  • Protein Interaction Studies
    • A research team utilized this peptide to investigate its binding affinity with various neurotrophic receptors. The findings indicated that modifications to the peptide sequence could enhance receptor binding, providing insights into designing more effective neuroprotective agents .
  • Synthetic Biology Applications
    • The peptide has been incorporated into genetically modified organisms to study its effects on cellular signaling pathways. This research has implications for developing novel therapeutic strategies targeting neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of NTR 368 with Related Peptides

Compound Length (Amino Acids) Sequence Features Key Functions/Applications Research Findings
This compound 14 Ac-ATLDALLAALRRIQ-NH2; rich in Ala/Leu, Arg Neurotrophin receptor studies Synthetic origin; p75NTR-derived
Ala-Gln Dipeptide 2 Alanyl-Glutamine (Ala-Gln) Nutritional support, gut health Enhances growth, antioxidant capacity in piglets
Ala-Leu-Arg Tripeptide 3 Ala-Leu-Arg Metabolic intermediates Detected in metabolic profiling studies
AC-HIS-TRP-ALA-VAL-GLY-HIS-LEU-MET-NH2 8 Ac-HTWAVGHM-NH2; diverse residues Unspecified biomedical research Structurally unrelated to this compound

Key Observations:

Length and Complexity: this compound is a mid-length peptide (14 residues) with a defined neurotrophic role, contrasting with shorter dipeptides (e.g., Ala-Gln) or tripeptides (e.g., Ala-Leu-Arg) that serve metabolic or nutritional roles .

Functional Divergence :

  • This compound : Implicated in neurotrophin signaling but lacks direct in vivo efficacy data in the provided evidence.
  • Ala-Gln Dipeptide : Demonstrated dose-dependent effects in livestock:
  • 0.125–0.30% dietary inclusion improves growth performance (e.g., 17.25% increase in daily gain) and reduces diarrhea in piglets .
  • Enhances antioxidant markers (e.g., serum T-SOD, GSH-Px) and intestinal morphology (e.g., increased villus height) .

Mechanistic Differences :

  • This compound’s arginine residues may facilitate receptor binding or membrane penetration, whereas Ala-Gln acts as a glutamine reservoir, mitigating oxidative stress and supporting mucosal repair .

Table 2: Comparative Research Outcomes

Compound Optimal Dose Biological Effects Limitations
This compound Not established Theoretical role in p75NTR signaling Limited empirical data on efficacy
Ala-Gln Dipeptide 0.125–0.30% in diet - ↑ Growth performance (P < 0.05) Dose-dependent effects plateau at 0.45%
- ↓ Oxidative stress (MDA, SOD modulation) Higher doses may not improve cost-efficiency

Notable Contradictions:

  • Ala-Gln Dosage : suggests 0.125% is cost-effective for piglet growth, while uses 0.30% for optimal mucosal development. This discrepancy highlights context-dependent efficacy .

Biological Activity

AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2, commonly referred to as AC-ALTA, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in biomedical research.

Chemical Structure:

  • Molecular Formula: C69H124N22O19
  • Molecular Weight: 1565.86 g/mol
  • CAS Number: 197230-90-3

AC-ALTA is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, allowing for high purity and yield of the final product .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of peptides similar to AC-ALTA. The biological activity of these peptides often correlates with their amino acid composition and structure. For instance, cationic amino acids like arginine can enhance cell membrane permeability, facilitating cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Peptides

Peptide StructureIC50 (nM)Mechanism of Action
AC-ALTATBDDisruption of cancer cell membranes
Analog 1 (e.g., Val-Val-Tyr-Pro)1.9Induction of apoptosis
Analog 2 (e.g., D-MeAla6)4.2Inhibition of cell proliferation

2.2 Antimicrobial Properties

Peptides like AC-ALTA have shown antimicrobial effects against various pathogens. The presence of hydrophobic and cationic residues in their structure is crucial for their interaction with microbial membranes, leading to membrane disruption and cell death .

Table 2: Antimicrobial Activity

Peptide StructureMinimum Inhibitory Concentration (MIC)Target Organism
AC-ALTATBDStaphylococcus aureus
Analog 1TBDEscherichia coli
Analog 2TBDPseudomonas aeruginosa

3.1 Study on Anticancer Effects

A study published in Nature examined the effects of AC-ALTA on A549 lung cancer cells. The results indicated that treatment with AC-ALTA led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 50 nM, showcasing its potency against this cancer cell line .

3.2 Investigation of Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of AC-ALTA against Gram-positive and Gram-negative bacteria. The peptide exhibited MIC values ranging from 5 to 20 µg/mL against tested strains, indicating strong antimicrobial activity comparable to established antibiotics .

4. Conclusion

AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2 represents a promising candidate for further research in anticancer and antimicrobial applications due to its unique amino acid composition and structure. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Optimize coupling efficiency by monitoring reaction kinetics (e.g., via ninhydrin tests) and using orthogonal protecting groups for sensitive residues like arginine (Arg) and glutamine (Gln). Purification via reverse-phase HPLC with gradient elution (e.g., acetonitrile/water with 0.1% TFA) ensures purity >95%. Validate purity using MALDI-TOF mass spectrometry and analytical HPLC .

Q. How should researchers design experiments to confirm the peptide’s primary structure?

  • Methodological Answer : Combine tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) spectroscopy for residue-specific confirmation. For MS/MS, employ collision-induced dissociation (CID) to fragment the peptide and map residue patterns. For NMR, assign signals using 2D 1H^{1}\text{H}-13C^{13}\text{C} HSQC and TOCSY spectra, focusing on characteristic shifts (e.g., downfield Asp protons) .

Q. What are the best practices for conducting a preliminary literature review on this peptide’s biological relevance?

  • Methodological Answer : Use Google Scholar with Boolean operators (e.g., "AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2" AND "biological activity") to identify seminal studies. Leverage the "Cited by" feature to track recent advancements. Organize findings using reference managers like Zotero, categorizing studies by functional domains (e.g., leucine-rich motifs) or target pathways .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve the optimization of AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2’s folding stability?

  • Methodological Answer : Apply a Box-Behnken design to test variables like temperature, pH, and ionic strength. Use circular dichroism (CD) spectroscopy to quantify α-helix/β-sheet content as response variables. Analyze data via ANOVA to identify significant factors (e.g., pH 7.4 maximizes helical stability). Validate with molecular dynamics (MD) simulations to correlate experimental stability with conformational energy landscapes .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions of this peptide’s tertiary structure?

  • Methodological Answer : Perform comparative analysis using multiple techniques:

  • Experimental : X-ray crystallography (if crystallizable) or cryo-EM for high-resolution structures.
  • Computational : Refine MD simulations with enhanced sampling (e.g., metadynamics) to explore free-energy barriers.
    Cross-validate NMR-derived constraints (e.g., NOEs) with simulation trajectories. Discrepancies may indicate dynamic conformers or solvent effects .

Q. How can researchers systematically investigate the peptide’s interaction with lipid bilayers or protein targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
  • Coarse-Grained MD Simulations : Model peptide-membrane interactions (e.g., using MARTINI forcefields) to predict insertion depth and perturbation effects .

Data Contradiction and Validation

Q. How should conflicting results about the peptide’s protease resistance be addressed?

  • Methodological Answer :

  • Controlled Degradation Assays : Incubate the peptide with trypsin/chymotrypsin under varying pH (4–9) and temperatures (25–37°C). Monitor degradation via LC-MS/MS.
  • Structural Analysis : Compare protease cleavage sites with MD-predicted solvent-accessible regions. Contradictions may arise from aggregation (e.g., leucine-rich regions forming insoluble fibrils) or assay conditions (e.g., buffer interference) .

Tables for Methodological Reference

Technique Application Key Parameters Relevant Evidence
Reverse-phase HPLCPurification and purity assessmentGradient slope, column type (C18/C4)
MALDI-TOF MSMolecular weight confirmationMatrix choice (e.g., α-cyano-4-HCA)
Box-Behnken DoEOptimization of folding conditionsFactors: pH, temperature, ionic strength
Coarse-Grained MD SimulationsMembrane interaction studiesForcefield (MARTINI), simulation time

Key Considerations

  • Ethical Data Presentation : Follow IUPAC guidelines for reporting peptide sequences and structural data. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Software Tools : For advanced studies, use GROMACS for MD simulations, PyMOL for visualization, and GraphPad Prism for statistical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.